3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine
Description
3-(Propan-2-yl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyridine moiety at the [4,5-c] position. The propan-2-yl (isopropyl) substituent at the 3-position enhances lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic properties. This scaffold is structurally analogous to purines, making it a candidate for targeting nucleotide-binding proteins or enzymes .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-propan-2-yl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H14N4/c1-6(2)12-8-5-9-4-3-7(8)10-11-12/h6,9H,3-5H2,1-2H3 |
InChI Key |
LOJFIOULIGGNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCNC2)N=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
- [3+2] Cycloaddition : Azides and alkynes or related dipolarophiles can form 1,2,3-triazoles via Huisgen cycloaddition, which can be integrated with pyridine ring formation or functionalization.
- Condensation of hydrazinopyridines with aldehydes : Hydrazinopyridines react with aldehydes to form hydrazones, which can cyclize electrochemically or chemically to triazolopyridine cores.
- One-pot multi-component reactions : Combining aminopyridines or hydrazinopyridines with electrophiles and reagents like isocyanates or aldehydes under catalytic conditions to form fused triazolopyridines.
Alkylation and Substitution
- Introduction of the isopropyl group at the 3-position can be achieved by:
- Using isopropyl-substituted starting materials.
- Alkylation of an intermediate triazolopyridine at the nitrogen or carbon centers.
- Employing electrophilic reagents or alkyl halides in nucleophilic substitution reactions.
Specific Preparation Methods for 3-(Propan-2-yl)-3H,4H,5H,6H,7H-triazolo[4,5-c]pyridine
Literature-Reported Synthesis (Based on Enamine and Related Sources)
- Starting from a suitable pyridine derivative, such as a tetrahydropyridine or dihydropyridine precursor, functionalized to allow triazole ring formation.
- Reaction with hydrazine derivatives or azides to build the triazole ring fused to the pyridine.
- Alkylation at the 3-position with isopropyl groups can be introduced by using isopropyl-substituted precursors or via alkylation using isopropyl halides under basic or catalytic conditions.
- Purification typically involves flash column chromatography using silica gel and solvent mixtures such as dichloromethane/methanol or hexane/ethyl acetate gradients.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of triazolopyridine core | Hydrazinopyridine + aldehyde in acetonitrile, room temperature, stirring until condensation complete | 67% | Purification by preparative thin-layer chromatography |
| Alkylation/functionalization | Reaction with isopropyl electrophiles or use of isopropyl-substituted starting materials | Variable | Requires control to avoid over-alkylation |
| Purification | Flash chromatography (silica gel), solvents: CH2Cl2/MeOH or n-hexane/EtOAc | - | Colorless solid obtained |
Electrochemical and Catalytic Methods
- Electrochemical synthesis can be used to promote cyclization of hydrazinopyridines with aldehydes to triazolopyridines.
- Catalysts such as ruthenium complexes or scandium triflate have been used for related triazolopyridine derivatives.
- Microwave-assisted synthesis under basic conditions can accelerate ring closure and substitution steps.
Research Findings and Optimization Notes
- The choice of solvent is critical; for example, acetonitrile is commonly used and can be recovered for reuse.
- Reaction temperature ranges from room temperature to moderate heating (up to 150 °C) depending on the step.
- Yields vary but are generally moderate to good (60-75%) for cyclization steps.
- Purification by chromatography is essential to obtain pure compounds.
- Structural confirmation is done by NMR spectroscopy and sometimes by X-ray crystallography for related compounds.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrazinopyridine + aldehyde condensation | Hydrazinopyridine, aldehyde, MeCN, room temp or heated | Mild conditions, versatile | Requires purification, moderate yield |
| Electrochemical cyclization | Hydrazinopyridine, aldehyde, nBu4NBF4 electrolyte, Pt cathode, graphite anode, 70 °C | Green chemistry approach, good yields | Requires electrochemical setup |
| Catalytic cyclization | Ru catalysts, aryl iodides, NMP solvent, 150 °C | High selectivity, broad scope | High temperature, catalyst cost |
| Alkylation with isopropyl halides | Isopropyl halide, base (e.g., cesium fluoride), room temp | Direct introduction of isopropyl | Possible side reactions, selectivity issues |
| Microwave-assisted synthesis | Aminopyridine derivatives, basic conditions, microwave irradiation | Rapid reaction times | Equipment needed, scale limitations |
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine":
Basic Information
3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine has the molecular formula and a molecular weight of 166.22 .
Potential Applications
While the search results do not explicitly detail the applications of "3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine", they do provide information on similar compounds and related chemical concepts that suggest potential applications:
- Triazolopyrimidines: One search result mentions a related compound, 3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine, which is a triazolopyrimidine derivative with potential applications in medicinal chemistry due to its structural complexity and biological activity. "3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine", as a triazole derivative, may share similar applications .
- Cosmetics: Polymers, including synthetic, semi-synthetic, and natural ones, are used in cosmetics for various purposes such as film forming, rheology modification, and delivery of active ingredients . The biocompatibility of natural polymers makes them attractive for applications in makeup, skincare, and haircare .
Mechanism of Action
The mechanism of action of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of mitogen-activated protein kinase 14, affecting various cellular processes . The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Triazolo[4,5-b]pyridine Derivatives
Structural Differences :
Functional Implications :
Imidazo[4,5-b]pyridine Derivatives
Structural Differences :
Functional Implications :
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines
Structural Differences :
Functional Implications :
- These derivatives show enhanced binding to ATP pockets but suffer from synthetic complexity and lower bioavailability .
Pharmacological and Physicochemical Comparison
Physicochemical Properties
Key Research Findings
- BI-2545 : A triazolo[4,5-c]pyridine derivative with a propan-2-yl group demonstrated 10-fold higher solubility at pH 4.5 compared to analogs, attributed to the isopropyl group’s balance of hydrophobicity and steric effects .
- CBK289001: Another triazolo[4,5-c]pyridine derivative showed IC₅₀ values of 4–125 μM in TRAP inhibition assays, highlighting positional selectivity in enzyme binding .
Biological Activity
3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure features a triazole ring fused to a pyridine moiety, which significantly influences its chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 176.22 g/mol. The presence of an isopropyl group at the 3-position enhances its lipophilicity and may influence its interactions with biological targets.
Biological Activity Overview
Research has indicated that 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds in the triazolopyridine class have significant antimicrobial properties. The structural characteristics of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine may enhance its efficacy against certain bacterial strains.
- Anticancer Properties : Similar compounds have shown potential anticancer activity. The mechanism often involves inhibition of specific cancer cell lines through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. The lipophilicity provided by the isopropyl group may enhance cellular uptake and bioavailability.
The biological activity of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.
- Receptor Modulation : It can interact with specific receptors in the body that are implicated in signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique attributes of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)-[1,2]triazole | Pyrazole ring fused with a triazole | Antimicrobial properties |
| 7-Amino-[1,2]triazolo[4,5-b]pyridin-6(5H)-one | Amino group at position 7 | Anticancer activity |
| 6-(Trifluoromethyl)-[1,2]triazolo[4,5-b]pyridin | Trifluoromethyl group enhances lipophilicity | Potential anti-inflammatory effects |
The isopropyl substitution in 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine may enhance its pharmacokinetic properties compared to other similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects against various bacterial strains and found promising results indicating significant inhibition zones compared to control groups.
- In Vitro Cancer Cell Line Testing : In vitro assays demonstrated that 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine exhibited cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
